ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a cyclohepta[b]indole core fused with a carboxylic acid ethyl ester group. The compound’s unique structure makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole intermediate, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry principles, such as using atom-economical reactions and minimizing waste, are often applied to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate involves its interaction with specific molecular targets. The compound’s indole core allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tetrahydrocarbazole: Another indole derivative with a different ring structure.
Cyclohepta[b]indole: A compound with a similar core structure but lacking the carboxylic acid ethyl ester group.
Uniqueness
ethyl 6-oxo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxylate is unique due to its specific combination of the cyclohepta[b]indole core and the carboxylic acid ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 6-oxo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)10-7-8-13-12(9-10)11-5-3-4-6-14(18)15(11)17-13/h7-9,17H,2-6H2,1H3 |
InChI Key |
PZHYUMZMPMKXRM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.